molecular formula C10H8O6-2 B1231230 Chorismate(2-)

Chorismate(2-)

Cat. No.: B1231230
M. Wt: 224.17 g/mol
InChI Key: WTFXTQVDAKGDEY-HTQZYQBOSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Chorismate(2-) is a polyunsaturated dicarboxylic acid dianion. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a chorismic acid.

Scientific Research Applications

Biosynthesis of Aromatic Compounds

Chorismate serves as a key substrate for enzymes involved in the biosynthesis of aromatic compounds. It represents a critical branching point for secondary metabolites of the shikimate pathway. The roles of chorismate-utilizing enzymes such as chorismate mutase, anthranilate synthase, and isochorismate synthase are crucial in secondary metabolism. These enzymes are responsible for converting chorismate into various aromatic compounds in plants (Poulsen & Verpoorte, 1991).

Catalytic Mechanisms and Enzyme Analysis

Chorismate's transformation by various enzymes, including anthranilate synthase and isochorismate synthase, is instrumental in the biosynthesis of tryptophan, p-aminobenzoate, and enterobactin. These enzymes share a common mechanism involving the addition of a nucleophile to chorismate. Molecular modeling and enzymatic analysis provide insights into the catalytic mechanisms and roles of these enzymes (He et al., 2004).

Shikimate Pathway Dynamics

The shikimate pathway, which culminates in the production of chorismate, plays a dual role in primary and secondary metabolism in plants. Chorismate, as the end product, is pivotal for synthesizing aromatic amino acids and various secondary metabolites with diverse physiological roles. Understanding the pathway's subcellular location and its regulation is essential for grasping the dynamics of chorismate production and utilization (Weaver & Herrmann, 1997).

Large-Scale Production and Purification

Efficient in vivo synthesis and purification of chorismic acid, a derivative of chorismate, have been developed using modified strains of Escherichia coli. This advancement facilitates the large-scale production of chorismate for biochemical studies and the structural analysis of chorismate-utilizing enzymes (Grisostomi et al., 1997).

Isotope Labeling for Research

Chorismate's role as a biosynthetic precursor for aromatic amino acids has led to the development of methods for preparing isotopically labeled chorismate. These methods enable detailed studies of chorismate metabolism and its enzymatic transformations, providing valuable insights into its biochemical pathways (Rajagopalan & Jaffe, 1993).

Properties

Molecular Formula

C10H8O6-2

Molecular Weight

224.17 g/mol

IUPAC Name

(3R,4R)-3-(1-carboxylatoethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylate

InChI

InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/p-2/t7-,8-/m1/s1

InChI Key

WTFXTQVDAKGDEY-HTQZYQBOSA-L

Isomeric SMILES

C=C(C(=O)[O-])O[C@@H]1C=C(C=C[C@H]1O)C(=O)[O-]

SMILES

C=C(C(=O)[O-])OC1C=C(C=CC1O)C(=O)[O-]

Canonical SMILES

C=C(C(=O)[O-])OC1C=C(C=CC1O)C(=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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